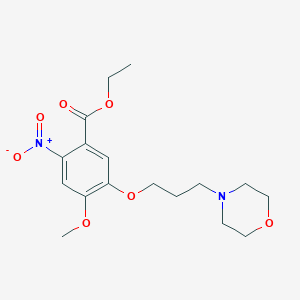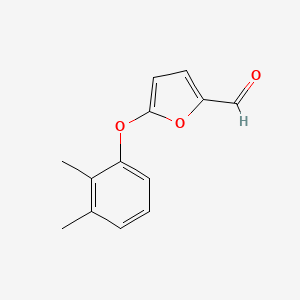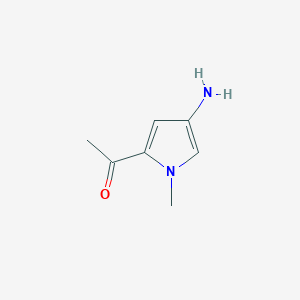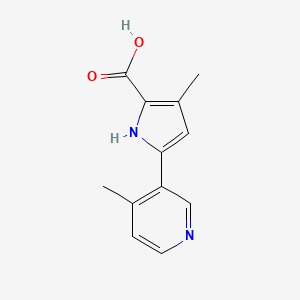
Quinazoline, 4,5-dimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Quinazoline, 4,5-dimethyl- is a derivative of quinazoline, a nitrogen-containing heterocyclic compound. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The addition of methyl groups at the 4 and 5 positions of the quinazoline ring can significantly alter the compound’s chemical properties and biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of quinazoline, 4,5-dimethyl- can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-aminobenzonitrile with aldehydes and arylboronic acids in the presence of a palladium catalyst can yield quinazoline derivatives . Another method involves the use of microwave-assisted synthesis, which can enhance reaction rates and yields .
Industrial Production Methods
Industrial production of quinazoline derivatives often involves large-scale reactions using optimized conditions to ensure high yields and purity. Techniques such as phase-transfer catalysis and metal-mediated reactions are commonly employed . These methods allow for efficient synthesis and scalability, making them suitable for industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions
Quinazoline, 4,5-dimethyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline N-oxides.
Reduction: Reduction reactions can convert quinazoline derivatives into dihydroquinazolines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the quinazoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinazoline N-oxides, while reduction can produce dihydroquinazolines. Substitution reactions can introduce various functional groups, leading to a wide range of quinazoline derivatives .
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial, antifungal, and antiviral properties.
Medicine: Explored for its anticancer, antihypertensive, and anti-inflammatory activities.
Industry: Utilized in the development of agrochemicals and dyes.
Wirkmechanismus
The mechanism of action of quinazoline, 4,5-dimethyl- involves its interaction with specific molecular targets. For instance, some quinazoline derivatives act as inhibitors of tyrosine kinases, which play a crucial role in cell signaling pathways . By inhibiting these enzymes, quinazoline derivatives can interfere with cancer cell proliferation and survival. Additionally, quinazoline derivatives can modulate other biological targets, such as thymidylate synthase and poly(ADP-ribose) polymerase (PARP), contributing to their diverse pharmacological activities .
Vergleich Mit ähnlichen Verbindungen
Quinazoline, 4,5-dimethyl- can be compared with other quinazoline derivatives to highlight its uniqueness:
Quinazolinone: Contains a carbonyl group at the 4-position, which can influence its biological activity.
Quinazoline N-oxide: An oxidized form of quinazoline with distinct chemical properties.
Dihydroquinazoline: A reduced form of quinazoline with different reactivity.
These similar compounds share the quinazoline core structure but differ in their functional groups and oxidation states, leading to variations in their chemical and biological properties.
Conclusion
Quinazoline, 4,5-dimethyl- is a versatile compound with significant potential in various scientific and industrial applications. Its unique chemical structure allows for diverse chemical reactions and biological activities, making it a valuable target for research and development. By understanding its synthesis, reactions, and mechanisms of action, researchers can further explore its potential and develop new applications for this compound.
Eigenschaften
Molekularformel |
C10H10N2 |
|---|---|
Molekulargewicht |
158.20 g/mol |
IUPAC-Name |
4,5-dimethylquinazoline |
InChI |
InChI=1S/C10H10N2/c1-7-4-3-5-9-10(7)8(2)11-6-12-9/h3-6H,1-2H3 |
InChI-Schlüssel |
LLZPCNVFCXAZKL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C2C(=NC=NC2=CC=C1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


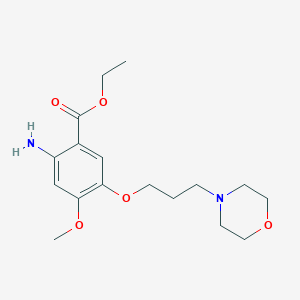
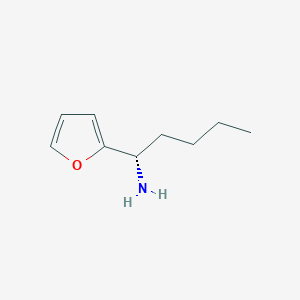

![5,6,7,8-Tetrahydroimidazo[1,5-a]pyridin-7-amine](/img/structure/B15232883.png)
